1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol
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Overview
Description
1-(5-Methyl-1H-pyrazol-3-yl)propan-2-ol is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms. Pyrazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol typically involves the reaction of 5-methyl-1H-pyrazole with propan-2-ol under controlled conditions. One common method includes the use of a base catalyst such as sodium hydroxide to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to achieve high yields. The process often includes purification steps such as distillation or crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-1H-pyrazol-3-yl)propan-2-ol can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various catalysts depending on the desired substitution.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohol derivatives.
Substitution: Functionalized pyrazole derivatives.
Scientific Research Applications
1-(5-Methyl-1H-pyrazol-3-yl)propan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis or cell proliferation .
Comparison with Similar Compounds
- 1-Methyl-1H-pyrazol-5-ol
- 5-Hydroxy-1-methyl-1H-pyrazole
- 1-Methyl-1H-pyrazol-3-ol
Comparison: 1-(5-Methyl-1H-pyrazol-3-yl)propan-2-ol is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity profiles .
Properties
CAS No. |
69433-63-2 |
---|---|
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-(5-methyl-1H-pyrazol-3-yl)propan-2-ol |
InChI |
InChI=1S/C7H12N2O/c1-5-3-7(9-8-5)4-6(2)10/h3,6,10H,4H2,1-2H3,(H,8,9) |
InChI Key |
KYCMNNIDFRQYSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)CC(C)O |
Origin of Product |
United States |
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